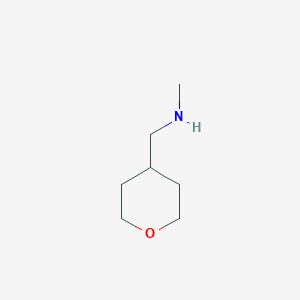

Methyl-(tetrahydropyran-4-ylmethyl)amine

Description

Significance in Organic Synthesis and Medicinal Chemistry

In the field of organic synthesis, Methyl-(tetrahydropyran-4-ylmethyl)amine serves as a valuable building block. The presence of both a secondary amine and a tetrahydropyran (B127337) (THP) moiety allows for a variety of chemical transformations. The amine group provides a nucleophilic center for reactions such as amidation and alkylation, enabling the straightforward incorporation of this fragment into larger molecular frameworks. The THP ring, a common motif in many biologically active natural products, can influence the physicochemical properties of a molecule, such as its solubility and metabolic stability. nih.govchemimpex.com

From a medicinal chemistry perspective, the tetrahydropyran ring is a privileged scaffold, meaning it is a structural framework that is frequently found in known drugs and bioactive compounds. nih.gov Its incorporation into drug candidates can lead to improved pharmacokinetic and pharmacodynamic profiles. The oxygen atom in the THP ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets. Furthermore, the three-dimensional nature of the ring can be exploited to achieve specific spatial arrangements of functional groups, which is crucial for optimizing binding affinity and selectivity for a particular receptor or enzyme. nih.govnih.gov Research has indicated its potential as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders, where it may contribute to enhanced efficacy and specificity. chemimpex.com

Overview of Structural Features and Key Derivatives

The core structure of this compound consists of a tetrahydropyran ring substituted at the 4-position with a methylaminomethyl group. The chair conformation of the tetrahydropyran ring is its most stable arrangement, and the substituent can occupy either an axial or equatorial position, which can influence its reactivity and interaction with other molecules.

Key physicochemical properties of this compound are summarized in the table below:

| Property | Value |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| Boiling Point | 179.8 °C at 760 mmHg |

| Density | 0.897 g/cm³ |

| Flash Point | 65.1 °C |

Data sourced from various chemical suppliers and databases.

Derivatives of this compound are being explored to further expand its utility. Modifications can be made at the secondary amine, for instance, through N-arylation or N-alkylation, to introduce different substituents and explore structure-activity relationships (SAR). The synthesis of N-aryl and N-heteroaryl derivatives, for example, can lead to compounds with diverse pharmacological activities. nih.govthieme.de

Some key derivatives and related compounds include:

(Tetrahydropyran-4-ylmethyl)amine: The primary amine analog, which serves as a precursor and a versatile building block in its own right. nih.gov

N-Aryl-(tetrahydropyran-4-ylmethyl)amines: Synthesized through methods like the Buchwald-Hartwig amination, these derivatives are explored for their potential in various therapeutic areas. nih.gov

Amide and Sulfonamide Derivatives: The secondary amine can be readily converted to amides and sulfonamides, allowing for the introduction of a wide range of functional groups and the modulation of physicochemical properties.

The exploration of these and other derivatives is an active area of research, aimed at unlocking the full potential of the tetrahydropyran-4-ylmethylamine scaffold in drug discovery and materials science.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-(oxan-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-6-7-2-4-9-5-3-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBCUXKYKVTJRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401266051 | |

| Record name | Tetrahydro-N-methyl-2H-pyran-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439081-52-4 | |

| Record name | Tetrahydro-N-methyl-2H-pyran-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439081-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-N-methyl-2H-pyran-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[(oxan-4-yl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Methyl-(tetrahydropyran-4-ylmethyl)amine and Related Structures

The synthesis of this compound and analogous structures can be achieved through various established chemical routes. These methods primarily focus on the efficient formation of the amine and the construction of the tetrahydropyran (B127337) ring.

Reductive Alkylation Approaches for Amine Formation

Reductive alkylation, also known as reductive amination, is a cornerstone method for the synthesis of amines, including this compound. This reaction typically involves the condensation of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

A primary route to this compound involves the reaction of tetrahydropyran-4-carbaldehyde with methylamine. The initial reaction forms an unstable imine intermediate, which is subsequently reduced using a variety of reducing agents. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (STAB). Catalytic hydrogenation over palladium, platinum, or nickel catalysts is also an effective method for the reduction step. rsc.orgfrontiersin.org

An alternative, though less direct, reductive amination strategy involves the N-alkylation of an amine with an alcohol. organic-chemistry.org This "borrowing hydrogen" methodology involves the oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, with the hydrogen for the reduction step being provided by the initial oxidation. This metal-free approach offers a mild and atom-economical alternative to traditional methods. organic-chemistry.org

| Precursors | Reagents and Conditions | Product |

| Tetrahydropyran-4-carbaldehyde, Methylamine | NaBH4, Methanol | This compound |

| Tetrahydropyran-4-carbaldehyde, Methylamine | H2, Pd/C, Ethanol | This compound |

| Tetrahydropyran-4-methanol, Methylamine | TEMPO, BAIB, HEH, Brønsted acid | This compound |

Strategies for Tetrahydropyran Ring Formation

The tetrahydropyran (THP) ring is a common motif in many natural products and biologically active compounds. organic-chemistry.org Its synthesis can be accomplished through several strategic approaches, which are broadly applicable to the precursors of this compound.

One of the most direct methods for forming the saturated THP ring is the hydrogenation of a corresponding dihydropyran. For instance, the reduction of 3,4-dihydropyran using a Raney nickel catalyst yields tetrahydropyran. This approach can be adapted to substituted dihydropyrans to afford functionalized THP rings.

Intramolecular cyclization reactions are also widely employed. The Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde, can generate tetrahydropyran-4-ol derivatives. organic-chemistry.org These can then be further functionalized. Another powerful intramolecular strategy is the oxy-Michael reaction, where a hydroxyl group adds to an α,β-unsaturated ketone or ester in a conjugate fashion to close the ring.

Intermolecular cycloaddition reactions, particularly the hetero-Diels-Alder reaction, provide a convergent route to dihydropyran rings, which can be subsequently reduced to the desired tetrahydropyran. organic-chemistry.org This [4+2] cycloaddition between a diene and a dienophile containing a heteroatom (in this case, an oxygen atom, such as in a carbonyl group) is a highly efficient method for constructing the six-membered heterocyclic core.

Derivatization Strategies and Functionalization of the Core Structure

The secondary amine of this compound is a key functional group that allows for a wide range of derivatization reactions. These modifications are often pursued to explore the structure-activity relationships of new chemical entities in drug discovery programs. researchgate.net

Amidation and Benzamide Synthesis

The reaction of this compound with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides, leads to the formation of amides. This is one of the most common transformations in medicinal chemistry for introducing diverse substituents. ucl.ac.uk The resulting N-methyl-N-(tetrahydropyran-4-ylmethyl)amides can exhibit a wide range of biological activities.

Benzamides, a specific class of amides derived from benzoic acid, are of particular interest due to their prevalence in pharmaceuticals. The synthesis of N-methyl-N-(tetrahydropyran-4-ylmethyl)benzamide can be achieved by reacting the parent amine with benzoyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. Alternatively, direct coupling with benzoic acid can be facilitated by peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). ucl.ac.uk

| Reactants | Reagents and Conditions | Product Type |

| This compound, Acyl Chloride | Triethylamine, Dichloromethane | N-methyl-N-(tetrahydropyran-4-ylmethyl)amide |

| This compound, Carboxylic Acid | EDC, HOBt, DMF | N-methyl-N-(tetrahydropyran-4-ylmethyl)amide |

| This compound, Benzoyl Chloride | Pyridine, THF | N-methyl-N-(tetrahydropyran-4-ylmethyl)benzamide |

Alkylation and Arylation Reactions

Further substitution on the nitrogen atom can be achieved through alkylation and arylation reactions. N-alkylation can be performed using alkyl halides, although this method can sometimes lead to over-alkylation and the formation of quaternary ammonium (B1175870) salts. researchgate.net A more controlled approach is the reductive amination with another aldehyde or ketone.

N-arylation of secondary amines, such as this compound, is a powerful method for introducing aromatic moieties. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a widely used method for this transformation. nih.gov It allows for the coupling of the amine with a variety of aryl halides (bromides, chlorides) and triflates. nih.gov Nickel-catalyzed C-N coupling reactions have also emerged as a cost-effective alternative to palladium-based systems. researchgate.netacs.org These reactions typically employ a phosphine (B1218219) ligand to facilitate the catalytic cycle. Copper-catalyzed Ullmann condensation is another classic method for N-arylation. organic-chemistry.org

Introduction of Diverse Substituents for Biological Exploration

The functionalization of the this compound scaffold is primarily driven by the search for new bioactive molecules. nih.govresearchgate.netnih.gov By introducing a variety of substituents through the reactions described above (amidation, alkylation, arylation), chemists can systematically probe the chemical space around the core structure. This allows for the optimization of properties such as target affinity, selectivity, and pharmacokinetic profiles.

For instance, the introduction of different aryl and heteroaryl groups via N-arylation can explore interactions with hydrophobic pockets in protein targets. The synthesis of a library of amides with diverse R-groups can modulate hydrogen bonding capabilities and steric bulk. The tetrahydropyran ring itself can also be a site for further functionalization, although this is less common than derivatization of the amine. The strategic introduction of these diverse functional groups is a key aspect of modern drug discovery and development. researchgate.net

Reactivity and Chemical Behavior of Analogous Compounds

The chemical behavior of compounds analogous to this compound is largely dictated by the interplay between the saturated oxygen-containing heterocycle (the tetrahydropyran ring) and the secondary amine group. The tetrahydropyran ring is generally stable but can be involved in cyclization and rearrangement reactions, particularly during its synthesis. The secondary amine is a key functional group, susceptible to oxidation, and can act as a nucleophile.

Oxidation Reactions

The oxidation of secondary amines, such as the N-methylamine moiety in analogous structures, can lead to a variety of products including nitrones, imines, and amides, depending on the oxidant and reaction conditions. While specific studies on this compound are not prevalent, the oxidation of similar N-alkyl amines is well-documented.

Common oxidizing agents and the resulting transformations are summarized below:

| Oxidizing Agent | Typical Product from Secondary Amine |

| Hydrogen Peroxide (H₂O₂) / Peroxy Acids | Nitrones, Hydroxylamines |

| Potassium Permanganate (KMnO₄) | Amides (with C-N bond cleavage possible) |

| Ruthenium-based Catalysts | Amides |

| Swern Oxidation Variants | Imines |

For instance, the Baeyer–Villiger oxidation is a well-known reaction that converts a ketone into an ester or a cyclic ketone into a lactone using peroxy acids or hydrogen peroxide. wiley-vch.de While this reaction targets ketones, the presence of amine functional groups can be a limitation due to their own susceptibility to oxidation. wiley-vch.de

Reduction Reactions

Reduction reactions are fundamental in the synthesis and transformation of amines and their precursors. For compounds analogous to this compound, reduction methodologies are crucial for their formation from other functional groups like amides, carbamates, or nitriles.

One significant method involves the reduction of carbamates. A magnesium-catalyzed reduction of linear and cyclic carbamates, including N-Boc protected amines, provides a pathway to N-methyl amines. organic-chemistry.org This process uses reagents like HBpin or DBpin and offers a sustainable alternative to traditional methylation methods. organic-chemistry.org Notably, this allows the N-Boc group to be considered a masked methyl precursor. organic-chemistry.org

Another relevant transformation is the reduction of secondary amides. While complete reduction yields amines, selective reduction to imines can be achieved. The use of Schwartz's reagent (Cp₂Zr(H)Cl) can stoichiometrically reduce secondary amides to imines. strath.ac.uk A catalytic protocol using this reagent with hydrosilanes as mild reductants has been developed to control the chemoselectivity and prevent over-reduction to the amine. strath.ac.uk

Key reductive pathways leading to N-methyl amines are outlined in the table below.

| Precursor Functional Group | Reducing Agent/System | Product |

| N-Boc Carbamate | MgBu₂ (cat.), HBpin | N-Methyl Amine |

| Secondary Amide | Cp₂Zr(H)Cl, (EtO)₃SiH | Imine (partial reduction) |

| Nitrile (e.g., 4-cyanotetrahydropyran) | Raney Nickel, H₂ | Primary Amine |

| Primary Amine | Dimethyl Carbonate, H₂ (Ru catalyst) | N-Methyl Amine |

For example, 4-aminomethyltetrahydropyran (B154524) can be synthesized by the reduction of 4-cyanotetrahydropyran using Raney nickel under a hydrogen atmosphere. chemicalbook.com Subsequent N-methylation can be achieved through various methods, such as reductive amination or using dimethyl carbonate as a C₁ source with a ruthenium catalyst and molecular hydrogen. rsc.org

Nucleophilic Substitution Patterns

The reactivity of analogous compounds in nucleophilic substitution can be viewed from two perspectives: the amine acting as a nucleophile, or substitution occurring on the tetrahydropyran ring.

The nitrogen atom of the secondary amine has a lone pair of electrons, making it a potent nucleophile. It can react with electrophiles such as alkyl halides or acyl chlorides. However, the more complex substitution patterns often involve the tetrahydropyran ring itself.

Nucleophilic substitution reactions on tetrahydropyran acetals have been shown to be highly dependent on the solvent. nyu.edu Research indicates that polar solvents tend to favor the formation of Sₙ1 products, while nonpolar solvents favor Sₙ2 products. nyu.edu Trichloroethylene, for instance, has been identified as an effective solvent for promoting stereoselective Sₙ2 products in C- and O-glycosylation reactions of tetrahydropyran acetals. nyu.edu

In highly functionalized systems, such as fluorinated pyridine derivatives, the position of nucleophilic attack is directed by the existing substituents. rsc.orgresearchgate.net For example, in pentafluoropyridine, nucleophilic attack typically occurs at the C-4 position, which is para to the ring nitrogen. researchgate.net This principle of regioselectivity guided by activating or deactivating groups is broadly applicable to substituted heterocyclic systems, including derivatives of tetrahydropyran.

| Reaction Type | Key Factors | Outcome |

| Sₙ1/Sₙ2 on THP Acetals | Solvent Polarity | Polar solvents favor Sₙ1; nonpolar solvents favor Sₙ2. nyu.edu |

| Nucleophilic Aromatic Substitution | Position of Substituents | Regioselectivity of attack is controlled by ring activators/deactivators. researchgate.net |

| C-H Functionalization | Pd(II)-catalysis | Allows for stereoselective arylation at the γ-methylene position of an aminotetrahydropyran. nih.gov |

A two-step sequence involving Pd(II)-catalyzed stereoselective γ-C–H methylene (B1212753) arylation followed by α-functionalization of the amine has been developed to create di-substituted aminotetrahydropyrans. nih.gov

Cyclization and Rearrangement Phenomena in Derivatives

Cyclization reactions are paramount for the synthesis of the tetrahydropyran ring itself. The Prins cyclization is a powerful and widely used method for forming tetrahydropyran rings. nih.govresearchgate.net This reaction typically involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol. organic-chemistry.org Various Lewis acids, such as InCl₃ and NbCl₅, can mediate this cyclization to produce substituted tetrahydropyrans with high yields and diastereoselectivity. organic-chemistry.org

| Cyclization/Rearrangement Method | Description |

| Prins Cyclization | An acid-catalyzed reaction between a homoallylic alcohol and an aldehyde to form a tetrahydropyran ring. organic-chemistry.org |

| Intramolecular Hydroalkoxylation | Platinum-catalyzed cyclization of δ-hydroxy olefins to form tetrahydropyran rings, tolerating various functional groups. organic-chemistry.org |

| Formal [4+2]-Annulation | Diastereoselective reaction between chiral allylsilanes and aldehydes to create substituted dihydropyran derivatives, which can be reduced to tetrahydropyrans. nih.gov |

| Beckmann Rearrangement | An acid-catalyzed conversion of an oxime derivative to an N-substituted amide. wiley-vch.de |

| Bamberger Rearrangement | The conversion of an N-phenylhydroxylamine derivative to a 4-aminophenol (B1666318) derivative in the presence of strong aqueous acid. wiley-vch.de |

Other strategies for synthesizing the tetrahydropyran skeleton include intramolecular hydroalkoxylation of olefins, which can be catalyzed by platinum or cobalt complexes. organic-chemistry.org Furthermore, diastereoselective formal [4+2]-annulation of chiral allylsilanes with aldehydes provides another route to highly substituted dihydropyrans, which are precursors to tetrahydropyrans. nih.gov

Rearrangement reactions, such as the Beckmann and Bamberger rearrangements, are general organic reactions that could be applied to appropriately functionalized tetrahydropyran derivatives. wiley-vch.de The Beckmann rearrangement converts an oxime to an N-substituted amide, while the Bamberger rearrangement transforms an N-phenylhydroxylamine into a 4-aminophenol. wiley-vch.de These reactions highlight potential pathways for structural modification of more complex tetrahydropyran-containing molecules.

Structure Activity Relationship Sar Studies and Molecular Design

Influence of the Tetrahydropyran-4-ylmethylamine Moiety on Biological Activity

The tetrahydropyran (B127337) (THP) ring within the methyl-(tetrahydropyran-4-ylmethyl)amine structure imparts specific physicochemical properties that are advantageous in drug design. The THP ring introduces stereoelectronic effects that can influence a molecule's solubility, basicity, and its ability to form intermolecular interactions with biological targets. By serving as a saturated heterocycle, it can enhance water solubility, a crucial factor for a compound's pharmacokinetic profile. Furthermore, the moiety can be strategically modified to explore steric tolerance within the binding pockets of target proteins, allowing for the optimization of potency and selectivity. This structural unit is primarily used as a synthetic intermediate in pharmaceutical research for developing a variety of heterocyclic compounds with potential therapeutic applications.

Rational Design and Lead Optimization Strategies

Design of Cannabinoid Receptor (CB1/CB2) Modulators

The tetrahydropyran-4-ylmethyl group has been successfully incorporated into the structure of potent synthetic cannabinoids. A notable example is the compound A-834,735, chemically identified as [1-(tetrahydropyran-4-ylmethyl)-1H-indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone. This compound was developed by Abbott Laboratories and has been identified as a potent agonist for both the CB1 and CB2 cannabinoid receptors. nih.gov

The design of A-834,735 showcases the utility of the tetrahydropyran-4-ylmethyl moiety as a substitute for the traditional alkyl chains found in many synthetic cannabinoids. This structural modification influences the compound's interaction with the cannabinoid receptors, resulting in high binding affinity. A-834,735 demonstrates a CB1 affinity comparable to that of Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis, while also exhibiting moderate selectivity for the CB2 receptor. nih.gov The presence of this moiety is a key element in the molecule's potent agonist activity.

Table 1: Cannabinoid Receptor Binding Affinity of A-834,735

| Compound Name | CB1 Receptor Kᵢ (nM) | CB2 Receptor Kᵢ (nM) |

|---|

Development of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

In the pursuit of novel treatments for type 2 diabetes, the tetrahydropyran scaffold has been integral to the rational design of potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors. A series of tri-substituted tetrahydropyran analogs have been synthesized and optimized to yield inhibitors with high DPP-4 potency and selectivity over other peptidases like DPP8 and Fibroblast Activation Protein (FAP). researchgate.net

Optimization of this series led to the identification of clinical candidates. For example, the compound (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine was selected as a clinical candidate due to its high potency, selectivity, and excellent pharmacokinetic profile. researchgate.net Further research demonstrated that incorporating a trifluoromethyl group at the 6-position of the tetrahydropyran ring of omarigliptin, another DPP-4 inhibitor, significantly improves the pharmacokinetic profile in animal models while maintaining comparable inhibitory activity. researchgate.net This highlights the role of the tetrahydropyran moiety as a versatile scaffold that allows for structural modifications to fine-tune both the pharmacodynamic and pharmacokinetic properties of DPP-4 inhibitors. researchgate.net

Table 2: In Vitro DPP-4 Inhibitory Potency of Selected Tetrahydropyran Analogs

| Compound | DPP-4 IC₅₀ (nM) |

|---|---|

| (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl)tetrahydro-2H-pyran-3-amine | 1.8 |

| (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(2-methyl-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl)tetrahydro-2H-pyran-3-amine | 1.3 |

Evolution of C-C Chemokine Receptor Type 5 (CCR5) Antagonists

The this compound moiety is a crucial component in the development of antagonists for the C-C Chemokine Receptor Type 5 (CCR5), a key co-receptor for HIV-1 entry into host cells. A pivotal intermediate in the synthesis of the potent CCR5 antagonist TAK-779 is 4-[N-Methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline. nih.gov

The structural evolution of small molecule CCR5 antagonists led to the discovery of TAK-779, a nonpeptide antagonist with high potency and selectivity. nih.gov The optimization of lead compounds resulted in N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK-779). This compound demonstrated a high binding affinity for the CCR5 receptor and effectively inhibited the replication of M-tropic HIV-1 strains in cellular assays. nih.gov The tetrahydropyran-containing quaternary ammonium (B1175870) moiety plays a critical role in the compound's interaction with the receptor, contributing significantly to its antagonist activity.

Table 3: Biological Activity of the CCR5 Antagonist TAK-779

| Activity | IC₅₀ / EC₅₀ (nM) |

|---|---|

| CCR5 Binding IC₅₀ | 1.4 |

| HIV-1 (Ba-L) Replication in MAGI-CCR5 cells EC₅₀ | 1.2 |

Optimization of Tyrosine Kinase Inhibitors

The rational design and optimization of tyrosine kinase inhibitors (TKIs) often involve the incorporation of specific structural motifs to enhance properties such as solubility, cell permeability, and target engagement. The compound 4-(Tetrahydro-pyran-4-ylmethyl)-phenylamine serves as a key building block in the synthesis of potential kinase inhibitors. This intermediate provides a versatile scaffold that combines a phenylamine group, common in many ATP-competitive kinase inhibitors, with a tetrahydropyran-ylmethyl moiety.

This moiety is particularly useful for improving aqueous solubility and providing a vector for further chemical modification. In structure-activity relationship (SAR) studies, this building block can be integrated into various heterocyclic core structures, such as pyrazolo[3,4-d]pyrimidines, which are known to interact with the hinge region of kinase ATP-binding sites. The tetrahydropyran group can be oriented towards the solvent-exposed region of the binding pocket, allowing for the introduction of additional functional groups to optimize potency, selectivity, and pharmacokinetic properties without disrupting the core binding interactions.

Design of Phosphodiesterase 10A (PDE10A) Inhibitors

Detailed research findings specifically linking the this compound moiety to the rational design and lead optimization of Phosphodiesterase 10A (PDE10A) inhibitors are not extensively available in the reviewed literature. While the design of PDE10A inhibitors is an active area of research focusing on various heterocyclic scaffolds, a direct structure-activity relationship or lead optimization strategy employing this specific moiety has not been prominently documented.

Development of High-Mobility Group Box 1 (HMGB1) Blockers

High-Mobility Group Box 1 (HMGB1) is a nuclear protein that can be released into the extracellular space, where it functions as a damage-associated molecular pattern (DAMP) molecule to promote inflammation. Its role in various diseases has made it a target for therapeutic intervention. However, based on available research, specific structure-activity relationship (SAR) studies detailing the development of HMGB1 blockers that incorporate the this compound moiety have not been extensively reported.

Strategies for Janus Kinase (JAK) Inhibition

The Janus kinase (JAK) family of enzymes is critical for cytokine signaling pathways, and inhibitors of these kinases are important for treating autoimmune diseases and cancers. nih.gov The development of selective JAK inhibitors is an area of intense research, focusing on optimizing potency and selectivity among the different JAK isozymes to minimize side effects. nih.govnih.gov While numerous heterocyclic scaffolds have been explored in the design of JAK inhibitors, specific SAR studies centered on the this compound scaffold are not prominently featured in the current scientific literature.

Optimization in Flavivirus NS2B-NS3 Protease Inhibitors

The NS2B-NS3 protease is an essential enzyme for the replication of flaviviruses, including Dengue, Zika, and West Nile viruses, making it a prime target for antiviral drug development. nih.govutmb.eduresearchgate.netopenaccessebooks.com Research into small molecule inhibitors has identified various chemical scaffolds that can disrupt the function of this protease. nih.govnih.gov

In the pursuit of potent and selective inhibitors, medicinal chemistry campaigns often explore a wide range of substituents on a core molecular scaffold. The this compound group, with its cyclic ether and amine functionalities, represents a type of substituent that can probe both hydrogen bonding and hydrophobic interactions within the enzyme's binding pockets. nih.gov The tetrahydropyran ring can establish favorable interactions, as the oxygen atom can act as a hydrogen bond acceptor. nih.gov

While a direct SAR study for this compound itself is not detailed, related structural motifs are often evaluated. The confined geometry of heterocyclic rings like tetrahydropyran can add rigidity to a molecule, which helps in maintaining an optimal spatial orientation of pharmacophoric groups for binding. nih.gov The flexibility of the linker between the ring and the amine allows for fine-tuning of the substituent's position within the active or allosteric site of the NS2B-NS3 protease.

Table 1: Example Data from SAR Studies of Flavivirus Protease Inhibitors This table is representative of data typically generated in SAR studies and is for illustrative purposes.

| Compound ID | Core Scaffold | R-Group Moiety | IC50 (µM) |

|---|---|---|---|

| A-1 | Pyrimidine | Phenyl | 15.2 |

| A-2 | Pyrimidine | Benzylamine | 8.5 |

| A-3 | Pyrimidine | Tetrahydropyran-4-yl | 5.1 |

| A-4 | Pyrimidine | This compound | 2.3 |

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional shape of a molecule is critical for its interaction with biological targets. fiveable.me For molecules containing the this compound moiety, both conformational analysis and stereochemistry play vital roles in determining biological activity. nih.govwiley-vch.de

The tetrahydropyran (THP) ring typically adopts a stable chair conformation, similar to cyclohexane. beilstein-journals.org When substituted at the 4-position, the CH2-NH-CH3 group can exist in either an axial or an equatorial position. The equatorial conformation is generally more stable, minimizing steric hindrance. However, the specific conformation that leads to optimal binding—the bioactive conformation—is dependent on the topology of the target's binding site. fiveable.me Computational studies and experimental methods like NMR or X-ray crystallography can elucidate the preferred conformation of these molecules. beilstein-journals.orgnih.gov

Furthermore, if other substituents are present on the THP ring or the side chain, chiral centers can be introduced. The resulting enantiomers or diastereomers can have vastly different pharmacological profiles. nih.gov One enantiomer may bind with high affinity to a receptor, while the other may be inactive or even interact with a different target, leading to off-target effects. nih.gov Therefore, controlling the stereochemistry during synthesis and evaluating the activity of individual stereoisomers are crucial steps in the drug development process for any chiral compound containing this scaffold. wiley-vch.de The rigidity of the THP ring can help in pre-organizing the molecule into a favorable conformation for binding, potentially increasing potency and selectivity. nih.gov

Biological Activities and Pharmacological Profiles

Receptor Modulatory Effects

Compounds containing the methyl-(tetrahydropyran-4-ylmethyl)amine scaffold have been investigated for their ability to modulate the activity of several key receptor systems.

Cannabinoid Receptor (CB1 and CB2) Agonism

The tetrahydropyran (B127337) moiety is a component of certain synthetic cannabinoids that exhibit potent agonism at both CB1 and CB2 receptors. mdpi.com These receptors are integral to the endocannabinoid system, which modulates numerous physiological processes. CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are primarily expressed in immune cells. googleapis.com

A notable example is the compound [1-(tetrahydropyran-4-ylmethyl)-1H-indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone, also known as A-834,735. Developed by Abbott Laboratories, this synthetic cannabinoid is a potent agonist for both CB1 and CB2 receptors. mdpi.com Research has shown that A-834,735 has a binding affinity for the CB1 receptor that is comparable to that of Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis. mdpi.comgoogle.com Another series of compounds, N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides, have been identified as dual agonists for human CB1 and CB2 receptors. nih.gov

| Compound | Target | Activity | Affinity (Ki) |

|---|---|---|---|

| A-834,735 | CB1 / CB2 | Potent Agonist | Data not specified in reviewed sources |

| N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides | hCB1 / hCB2 | Dual Agonist | Data not specified in reviewed sources |

C-C Chemokine Receptor Type 5 (CCR5) Antagonism

CCR5 is a chemokine receptor that plays a crucial role in inflammatory responses and is also utilized by the HIV-1 virus for entry into host cells. semanticscholar.org Consequently, CCR5 antagonists have been developed as therapeutic agents for inflammatory conditions and as anti-retroviral treatments. semanticscholar.orgnih.gov The blockade of CCR5 stabilizes the receptor in an inactive state and competitively inhibits the binding of its natural chemokine ligands (like CCL3, CCL4, and CCL5) or viral proteins. semanticscholar.org While the tetrahydropyran ring is a common scaffold in medicinal chemistry, the specific this compound moiety is not prominently featured as a core structure in widely documented CCR5 antagonists within the reviewed scientific literature. The development of CCR5 antagonists often involves more complex molecular structures designed to occupy the receptor's binding site with high affinity and specificity.

Serotonin-4 Receptor (5-HT4) Partial Agonism

The 5-HT4 receptor, a G-protein-coupled receptor, is widely distributed in the central nervous system and peripheral tissues, including the gastrointestinal tract. Activation of this receptor is involved in various physiological functions, and its modulation is a target for treating neurological and gastrointestinal disorders.

The tetrahydropyran ring is a feature of certain 5-HT4 receptor modulators. For instance, the compound 4-{4-[4-(Tetrahydrofuran-3-yloxy)-benzo[d]isoxazol-3-yloxymethyl]-piperidin-1-ylmethyl}-tetrahydropyran-4-ol (PF-4995274) is a partial agonist of the human 5-HT4 receptor. This compound, while structurally more complex than this compound, incorporates a substituted tetrahydropyran ring, demonstrating the utility of this heterocyclic system in designing ligands for the 5-HT4 receptor. Partial agonists are compounds that bind to and activate a given receptor, but have only partial efficacy at the receptor relative to a full agonist.

Enzyme Inhibition and Modulation

The this compound scaffold is also integral to the structure of various enzyme inhibitors.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, which in turn enhances glucose-dependent insulin secretion and helps regulate blood glucose levels. This mechanism is a key therapeutic strategy for managing type 2 diabetes.

Patents have described novel substituted aminotetrahydropyrans as potent inhibitors of the DPP-4 enzyme. nih.gov These compounds, which feature the core aminotetrahydropyran structure, are designed to fit into the active site of the DPP-4 enzyme. The development of DPP-4 inhibitors includes both peptidomimetic and non-peptidomimetic compounds, with the aminotetrahydropyran scaffold falling into the latter category. mdpi.com

| Compound Class | Target | Mechanism of Action | Therapeutic Application |

|---|---|---|---|

| Aminotetrahydropyrans | DPP-4 | Enzyme Inhibition | Type 2 Diabetes |

Phosphodiesterase 10A (PDE10A) Inhibition

Phosphodiesterase 10A (PDE10A) is an enzyme that degrades the second messengers cAMP and cGMP and is highly expressed in the medium spiny neurons of the brain's striatum. Inhibition of PDE10A is being explored as a potential therapeutic approach for psychiatric and neurodegenerative disorders, such as schizophrenia.

Research has led to the discovery of highly selective PDE10A inhibitors that incorporate a tetrahydropyran group. One such compound is 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride. This molecule demonstrates potent inhibitory activity against PDE10A and serves as an example of how the N-(tetrahydro-2H-pyran-4-yl) moiety, which is closely related to the subject compound, contributes to high-affinity binding to this enzyme target.

| Compound | Target | Activity (IC50) |

|---|---|---|

| 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine | PDE10A | Data not specified in reviewed sources |

Tyrosine Kinase Inhibition (e.g., EGFR, HER-2, JAK2)

While no specific studies demonstrate the direct inhibition of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), or Janus Kinase 2 (JAK2) by this compound itself, the core structure of an amino-substituted tetrahydropyran is a recognized scaffold in the design of potent tyrosine kinase inhibitors. pharmablock.com Tyrosine kinases are crucial enzymes in signal transduction pathways that regulate cell proliferation, differentiation, and survival; their dysregulation is a hallmark of many cancers. nih.gov

The inclusion of the tetrahydropyran moiety can enhance binding interactions with the target enzyme. For example, the FDA-approved drug gilteritinib, which contains an amino-THP substituent, is a potent inhibitor of AXL receptor tyrosine kinase and other kinases like FLT3, ALK, and KIT. pharmablock.com Furthermore, derivatives containing a THP ring have been developed as selective inhibitors of Janus Kinase 1 (JAK1), where the polar oxygen atom was found to create tighter binding interactions with the enzyme, leading to improved clearance profiles compared to cyclohexyl analogues. pharmablock.com These examples underscore the utility of the tetrahydropyran-amine scaffold in achieving favorable pharmacokinetic properties and potent inhibitory activity in the broader class of tyrosine kinase inhibitors.

| Compound | Kinase Target(s) | Significance of THP Moiety |

|---|---|---|

| Gilteritinib (Xospata) | AXL, FLT3, ALK, LTK, KIT | Contains an amino-THP substituent; an approved drug for acute myeloid leukemia (AML). pharmablock.com |

| Experimental JAK1 Inhibitor (Derivative 19) | JAK1 (selective) | Introduced a polar oxygen for tighter drug-enzyme binding and improved clearance compared to its cyclohexyl counterpart. pharmablock.com |

High-Mobility Group Box 1 (HMGB1) Release Inhibition

Direct evidence for this compound as an inhibitor of High-Mobility Group Box 1 (HMGB1) release has not been reported in scientific literature. HMGB1 is a damage-associated molecular pattern (DAMP) molecule that, when released into the extracellular space by necrotic or activated immune cells, can trigger and amplify inflammatory responses. nih.gov However, research into related amine-containing compounds has shown that this class of molecules can modulate HMGB1 release. Notably, the neurotransmitter acetylcholine and the selective cholinergic agonist nicotine have been identified as inhibitors of HMGB1 release from human macrophages. nih.govresearchgate.net This inhibition is mediated through the α7 nicotinic acetylcholine receptor (α7nAChR) and is part of a specific "nicotinic anti-inflammatory pathway." nih.govresearchgate.net Given that other amine compounds can exhibit this activity, the potential for this compound to act in a similar capacity presents an area for future investigation.

Flavivirus NS2B-NS3 Protease Inhibition

The this compound moiety is relevant to the development of inhibitors for the Flavivirus NS2B-NS3 protease, an essential enzyme for viral replication and a key target for antiviral drugs against pathogens like Zika, dengue, and West Nile virus. nih.govnih.gov Medicinal chemistry efforts have identified potent, allosteric inhibitors of the Zika virus protease (ZVpro) that feature a core pyrazine (B50134) structure. nih.govnih.gov In the optimization of these inhibitors, various amine substituents were explored to improve potency and pharmacological properties.

While the exact this compound was not detailed as the final lead compound, structurally similar amines were incorporated. For instance, studies describe the synthesis of related inhibitors using building blocks like (N-Boc-piperidin-4-yl)methylamine. nih.gov These inhibitors bind to an allosteric pocket on the NS3 subunit, locking the protease in an inactive conformation. nih.gov The exploration of different amine groups, including cyclic amines like the one in this compound, is a critical part of the structure-activity relationship (SAR) studies aimed at developing broad-spectrum flavivirus inhibitors. The most potent compounds from these studies reached IC50 values as low as 120-130 nM against the Zika virus protease. nih.govnih.gov

| Compound Class | Target | Mechanism of Action | Reported Potency (IC50) |

|---|---|---|---|

| 2,5,6-Trisubstituted Pyrazines | Zika Virus Protease (ZVpro) | Allosteric inhibition, binding to a hydrophobic pocket on NS3. nih.gov | As low as 130 nM. nih.gov |

Modulation of Biochemical Pathways and Cellular Processes

Impact on Immune Regulation and Inflammatory Pathways (e.g., NF-κB, TNF-α, IL-1β)

The potential for this compound to influence immune and inflammatory pathways is intrinsically linked to its prospective role in inhibiting mediators like HMGB1. Extracellular HMGB1 signals through various receptors, leading to the activation of the transcription factor NF-κB. nih.gov NF-κB activation is a central event in inflammation, driving the expression of pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.gov

Therefore, by potentially inhibiting HMGB1 release, as has been shown for other amine compounds like cholinergic agonists, this structural motif could indirectly suppress the activation of the NF-κB pathway. nih.govresearchgate.net This would consequently lead to a reduction in the production of TNF-α and IL-1β, key drivers of the inflammatory cascade. This mechanism is a cornerstone of the cholinergic anti-inflammatory pathway, which serves as a physiological brake on inflammation. nih.gov

Regulation of Cellular Necrosis and Apoptosis Pathways

The involvement of the this compound scaffold in distinct cell death pathways can be inferred from its utility in different therapeutic classes.

Apoptosis: In the context of oncology, where the amino-tetrahydropyran moiety is found in tyrosine kinase inhibitors, its function is tied to the induction of apoptosis (programmed cell death). pharmablock.com By blocking the signaling pathways that promote cancer cell proliferation and survival, these inhibitors ultimately trigger the apoptotic cascade, leading to the elimination of malignant cells. nih.gov

Necrosis: Necrosis, often considered an unregulated form of cell death resulting from acute injury, can also be a programmed event ("necroptosis") that contributes to inflammation. nih.gov HMGB1 is a key alarmin released during necrotic cell death, perpetuating an inflammatory response. nih.gov Consequently, by potentially inhibiting HMGB1 release, compounds containing the this compound structure could modulate the inflammatory consequences of necrosis.

While apoptosis and necrosis were once seen as entirely separate, it is now understood that they are regulated by many of the same biochemical intermediates, and a switch from apoptosis to necrosis can occur under significant cellular stress. nih.gov

Influence on Metabolic Processes (e.g., blood glucose regulation, insulin resistance)

Based on a review of the current scientific literature, there are no published studies that specifically investigate the influence of this compound on metabolic processes, including blood glucose regulation and insulin resistance. Research in this area appears to be lacking, and therefore its effects on these particular biochemical pathways remain unknown.

Preclinical Research and Potential Therapeutic Applications

Neurological and Neuropsychiatric Disorders

Extensive searches for preclinical studies investigating the effects of Methyl-(tetrahydropyran-4-ylmethyl)amine on neurological and neuropsychiatric disorders did not yield any specific results.

Cognitive Enhancement and Memory Improvement

No preclinical data was found to suggest that this compound has been investigated for its potential effects on cognitive enhancement or memory improvement. There are no published studies examining its impact on learning, memory, or synaptic plasticity in preclinical models.

Inflammatory and Autoimmune Diseases

Similarly, a thorough search of scientific databases found no preclinical research on the application of this compound in the treatment of inflammatory or autoimmune diseases.

Inflammatory Pain Management

There is no evidence in the available literature that this compound has been evaluated as a potential agent for managing inflammatory pain.

Oral Mucositis Prevention and Treatment

No studies were identified that investigate the use of this compound in the prevention or treatment of oral mucositis.

Research in Arthritis and Psoriasis

The potential role of this compound in the treatment of arthritis or psoriasis has not been explored in any publicly available preclinical research.

Oncological Research and Cancer Therapy

The tetrahydropyran (B127337) motif is a common feature in many small molecule inhibitors developed for cancer therapy. The stability and desirable pharmacokinetic properties conferred by this ring system make it an attractive component in the design of enzyme inhibitors and protein-protein interaction modulators.

Tyrosine kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, tyrosine kinase inhibitors (TKIs) have become a major class of anticancer drugs. The development of novel TKIs often involves the exploration of diverse chemical scaffolds to achieve high potency and selectivity.

The tetrahydropyran moiety, as found in this compound, is a recognized scaffold in the design of TKIs. For instance, research into inhibitors of AXL kinase, a receptor tyrosine kinase implicated in cancer progression and drug resistance, has utilized structurally related building blocks. In the development of certain AXL inhibitors, a 4-aminotetrahydropyran (B1267664) scaffold has been employed to create potent compounds. While not a direct use of this compound, this highlights the utility of the core tetrahydropyran-4-yl-amino structure in generating molecules that can effectively target the ATP-binding site of kinases like AXL.

Furthermore, in the pursuit of c-Met kinase inhibitors, another important target in oncology, various heterocyclic compounds are explored. The general structure of many c-Met inhibitors incorporates a variety of ring systems designed to optimize binding to the kinase domain. The tetrahydropyran ring is a favored heterocyclic system in medicinal chemistry due to its ability to improve solubility and metabolic stability, properties that are critical for successful drug candidates.

| Tyrosine Kinase Target | Relevance of Tetrahydropyran Scaffold | Representative Research Finding |

|---|---|---|

| AXL Kinase | The tetrahydropyran-4-yl-amino moiety is a key structural element in some potent AXL kinase inhibitors. | Derivatives of 2,4,5-trisubstituted pyrimidines incorporating a piperidine, which has structural similarities to the tetrahydropyran ring, have shown inhibitory activity against AXL kinase. nih.gov |

| c-Met Kinase | The tetrahydropyran ring is a desirable heterocyclic scaffold in medicinal chemistry for its favorable pharmacokinetic properties. | The design of novel c-Met inhibitors often involves the incorporation of various heterocyclic systems to optimize binding and drug-like properties. nih.gov |

The B-cell lymphoma-2 (Bcl-2) protein is a key regulator of apoptosis, and its overexpression is a survival mechanism for many cancer cells. Inhibitors of Bcl-2 can restore the natural process of programmed cell death in malignant cells. Venetoclax is a potent and selective Bcl-2 inhibitor that has demonstrated significant clinical success.

The synthesis of Venetoclax and its analogs has been a subject of extensive research. Notably, the synthesis of the core structure of Venetoclax involves the use of (tetrahydro-2H-pyran-4-yl)methanamine as a key intermediate. sci-hub.se This primary amine is a close structural analog of this compound. In the synthesis, (tetrahydro-2H-pyran-4-yl)methanamine is reacted with 4-chloro-3-nitrobenzenesulfonamide (B1329391) to form a crucial sulfonamide intermediate. sci-hub.se This intermediate is then further elaborated to construct the final Venetoclax molecule.

| Bcl-2 Inhibitor | Role of (tetrahydropyran-4-yl)methanamine | Significance |

|---|---|---|

| Venetoclax | Utilized as a key building block in the synthesis of the core molecular structure. sci-hub.se | The tetrahydropyran-4-ylmethylamino moiety is essential for binding to the Bcl-2 protein and contributes to the drug's efficacy. nih.gov |

Metabolic Disorders

The management of type 2 diabetes often involves the use of oral hypoglycemic agents that target various aspects of glucose metabolism. Two important classes of these agents are Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors.

Research into novel DPP-4 inhibitors has led to the synthesis and evaluation of a series of tri-substituted tetrahydropyran analogs. nih.gov These compounds have shown good potency and selectivity for DPP-4 over other related peptidases. The clinical candidate from this series, (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine, highlights the successful incorporation of a tetrahydropyran scaffold in a potent DPP-4 inhibitor. nih.gov This demonstrates the utility of the tetrahydropyran ring system, the core of this compound, in the design of new treatments for type 2 diabetes.

SGLT2 inhibitors represent another important class of antidiabetic drugs. Many of these inhibitors are C-glycoside derivatives, which contain a glucose-like pyranose ring. While structurally different from this compound, the prevalence of the tetrahydropyran core in these molecules underscores its importance in interacting with glucose transport proteins. The synthesis of novel SGLT2 inhibitors has explored various diarylmethane building blocks, which are then coupled to a protected glucose derivative. nih.gov

| Drug Class | Relevance of Tetrahydropyran Scaffold | Example from Preclinical Research |

|---|---|---|

| DPP-4 Inhibitors | Novel tetrahydropyran analogs have been synthesized and evaluated as potent and selective DPP-4 inhibitors. nih.gov | A clinical candidate, (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine, features a tri-substituted tetrahydropyran core. nih.gov |

| SGLT2 Inhibitors | Many SGLT2 inhibitors are C-glycosides containing a tetrahydropyran-based glucose moiety. | The synthesis of SGLT2 inhibitors like canagliflozin, empagliflozin, and luseogliflozin (B1675515) involves the use of diarylmethane building blocks coupled to a glucose derivative. nih.gov |

Antiviral Applications

The development of new antiviral agents is a continuous effort to combat viral diseases. One promising strategy is the inhibition of viral capsid assembly. For the Hepatitis B virus (HBV), small molecules known as capsid assembly modulators (CAMs) can disrupt the formation of the viral capsid, thereby inhibiting viral replication.

In the development of novel HBV inhibitors, heteroaryldihydropyrimidines (HAPs) have been identified as a promising class of CAMs. Structural optimization of these HAPs has led to the discovery of tetrahydropyrrolo[1,2-c]pyrimidine derivatives with potent anti-HBV activity. nih.gov The synthesis of these complex molecules often involves the use of various heterocyclic building blocks. The tetrahydropyran ring, with its favorable properties, is a valuable scaffold in the design of such antiviral compounds. While a direct synthetic link to this compound in this specific class of antivirals is not explicitly documented in the provided context, the general importance of the tetrahydropyran scaffold in creating structurally complex and biologically active molecules is evident.

| Antiviral Target | Therapeutic Strategy | Relevance of Tetrahydropyran Scaffold |

|---|---|---|

| Hepatitis B Virus (HBV) | Inhibition of capsid assembly through Capsid Assembly Modulators (CAMs). nih.gov | Structural optimization of heteroaryldihydropyrimidine (HAP) based CAMs has led to potent tetrahydropyrrolo[1,2-c]pyrimidine derivatives. nih.gov |

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1D, 2D, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Methyl-(tetrahydropyran-4-ylmethyl)amine. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to map the connectivity of atoms within the molecule.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, characteristic signals would be expected for the methyl group protons, the methylene (B1212753) protons adjacent to the nitrogen, the methine proton on the tetrahydropyran (B127337) ring, and the methylene protons within the ring. The chemical shifts (δ) are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Distinct signals would be observed for the methyl carbon, the methylene carbon adjacent to the nitrogen, the carbons of the tetrahydropyran ring, and the methine carbon at the point of substitution.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~2.4 | ~36 |

| N-CH₂ | ~2.5 | ~55 |

| THP-C4-H | ~1.7 | ~38 |

| THP-C2/6-H | ~3.9 (axial), ~3.4 (equatorial) | ~68 |

| THP-C3/5-H | ~1.6 (axial), ~1.2 (equatorial) | ~32 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

2D NMR (HSQC): Two-dimensional NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are employed for more detailed structural analysis. An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This is particularly useful for definitively assigning the signals in the ¹H and ¹³C NMR spectra, especially for the complex spin systems within the tetrahydropyran ring. Each cross-peak in the HSQC spectrum corresponds to a C-H bond, providing a clear map of the molecule's framework. nih.gov

Mass Spectrometry (MS) Applications (e.g., LC-ESI-QTOF-MS, GC-EI-MS, LCMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS): This technique is highly effective for the analysis of polar and non-volatile compounds like this compound. The sample is first separated by liquid chromatography and then introduced into the mass spectrometer via electrospray ionization (ESI), which is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺. The high-resolution and accurate mass measurement capabilities of the Quadrupole Time-of-Flight (QTOF) analyzer allow for the determination of the elemental composition of the parent ion and its fragments, confirming the molecular formula C₇H₁₅NO. nih.gov

Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS): For volatile and thermally stable compounds, GC-EI-MS is a standard analytical method. Electron ionization (EI) is a high-energy ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a characteristic fingerprint that can be used for identification. For this compound, characteristic fragments would arise from the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable iminium ion. Cleavage within the tetrahydropyran ring would also be expected. nih.gov

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z | Proposed Fragment | Technique |

| 130.123 | [M+H]⁺ | ESI |

| 129.115 | [M]⁺ | EI |

| 85.065 | [C₅H₉O]⁺ | EI |

| 58.065 | [C₃H₈N]⁺ | EI |

| 44.050 | [C₂H₆N]⁺ | EI |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Key expected vibrational frequencies include:

N-H stretching: A weak to medium band around 3300-3500 cm⁻¹ for the secondary amine.

C-H stretching: Strong bands in the region of 2850-3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the methyl and methylene groups.

C-O stretching: A strong band in the 1050-1150 cm⁻¹ region, characteristic of the ether linkage within the tetrahydropyran ring.

N-H bending: A medium intensity band around 1550-1650 cm⁻¹.

Interactive Data Table: Characteristic FTIR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300-3500 |

| C-H (aliphatic) | Stretch | 2850-3000 |

| N-H | Bend | 1550-1650 |

| C-O (ether) | Stretch | 1050-1150 |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis of the purity of this compound and for its purification on a larger scale.

Analytical HPLC: For analytical purposes, reversed-phase HPLC is commonly employed. A C18 column is often used as the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as trifluoroacetic acid (TFA) or formic acid to improve peak shape for the basic amine. Detection can be achieved using a UV detector if the molecule possesses a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer. sielc.com

Preparative HPLC: When high-purity material is required for further research, preparative HPLC is utilized. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate and collect the desired compound. The conditions developed at the analytical scale are typically scaled up for preparative separations. The collected fractions are then evaporated to yield the purified this compound. labcompare.comtarosdiscovery.com

Intellectual Property and Patent Landscape Analysis

Overview of Patented Compounds Incorporating the Methyl-(tetrahydropyran-4-ylmethyl)amine Moiety

The versatility of the this compound scaffold is evident in its presence across a range of patented molecules targeting diverse therapeutic areas. These compounds, protected by intellectual property rights, showcase the adaptability of this moiety in constructing complex molecular architectures with desired pharmacological activities.

One prominent example is found in the field of oncology, specifically in the development of protein kinase inhibitors. A United States patent discloses a series of pyrazine (B50134) derivatives, including the compound 6-(5-chloro-2-fluoropyridin-4-yl)-3-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine , which is designed for the treatment of cancer. The inclusion of the this compound group in this molecule is crucial for its interaction with the target kinase, contributing to its inhibitory activity.

While not containing the precise N-methylated amine, the broader tetrahydropyran-4-ylmethylamine core is a recurring motif in other patented therapeutic agents. For instance, the patent literature describes tetrahydropyran-based compounds as inhibitors of the sodium-glucose cotransporter 2 (SGLT2) for the treatment of diabetes. google.com These molecules leverage the physicochemical properties of the tetrahydropyran (B127337) ring to achieve the desired biological effect.

The following interactive data table provides a summary of representative patented compounds that incorporate the core this compound structure or its immediate precursor, highlighting their therapeutic applications and the corresponding patent identifiers.

| Compound Name | Therapeutic Area | Patent/Application Number |

| 6-(5-chloro-2-fluoropyridin-4-yl)-3-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine | Oncology (Protein Kinase Inhibitor) | US8476413B2 |

This table is intended to be illustrative and not exhaustive of all patented compounds containing the specified moiety.

Strategic Importance in Pharmaceutical Patent Applications

The frequent appearance of the this compound moiety in pharmaceutical patents is not coincidental; it reflects a strategic choice by medicinal chemists to impart favorable properties to drug candidates. The tetrahydropyran ring, a saturated heterocyclic ether, offers a unique combination of features that are highly advantageous in drug design.

From an intellectual property perspective , the novelty of molecular scaffolds is a cornerstone of patentability. The incorporation of the this compound moiety can contribute to the creation of new chemical entities (NCEs) with distinct structures from existing patented compounds. This allows pharmaceutical companies to secure patent protection for their innovations and establish a period of market exclusivity.

Moreover, the versatility of this chemical group as a synthetic building block is of strategic importance. Its presence in a molecule allows for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This adaptability is crucial in the iterative process of drug discovery and development. The patent literature suggests that this moiety is often introduced to explore new chemical space and to design molecules with improved efficacy and safety profiles compared to earlier generations of drugs.

Emerging Research Directions and Future Perspectives

Exploration of New Therapeutic Targets and Indications

The tetrahydropyran (B127337) motif is a prevalent feature in a multitude of biologically active molecules, suggesting a broad therapeutic potential for derivatives of Methyl-(tetrahydropyran-4-ylmethyl)amine. Current research is expanding beyond established applications to investigate novel therapeutic targets and disease indications.

Derivatives of this compound are being explored for their potential in treating a range of conditions. For instance, analogs are being investigated for their neuroprotective properties, which could be beneficial in addressing neurodegenerative diseases. There is also interest in their potential anxiolytic activities. Furthermore, the core structure of this compound is being utilized in the development of inhibitors for various protein kinases, which are key targets in oncology. googleapis.com The development of novel tri-2,3,5-substituted tetrahydropyran analogs as dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes is another promising area of research. nih.govresearchgate.net

The exploration of new indications for this class of compounds is supported by the diverse biological activities observed in related molecules. The inherent properties of the tetrahydropyran ring can be fine-tuned through chemical modification to optimize potency, selectivity, and pharmacokinetic profiles for a variety of therapeutic targets.

Table 1: Potential Therapeutic Applications of this compound Analogs

| Therapeutic Area | Potential Molecular Target | Investigated Indication |

|---|---|---|

| Oncology | Protein Kinases | Various Cancers |

| Metabolic Disorders | Dipeptidyl Peptidase IV (DPP-4) | Type 2 Diabetes |

| Neurology | Not Specified | Neurodegenerative Diseases |

| Psychiatry | Not Specified | Anxiety Disorders |

Advanced Synthetic Methodologies for Analog Development

The creation of diverse libraries of this compound analogs is crucial for exploring their full therapeutic potential. Researchers are increasingly employing advanced synthetic methodologies to efficiently generate novel derivatives with a wide range of structural modifications.

Modern synthetic strategies are enabling the rapid and efficient production of complex tetrahydropyran-containing molecules. Techniques such as diversity-oriented synthesis are being used to create large and varied collections of related compounds for high-throughput screening. mdpi.com Additionally, C-H functionalization offers a powerful tool for the direct modification of the tetrahydropyran ring, allowing for the introduction of new functional groups with high precision. nih.gov The Prins cyclization is another valuable method for constructing the tetrahydropyran core with specific stereochemistry. organic-chemistry.org

These advanced methods facilitate the systematic exploration of the chemical space around the this compound scaffold. By enabling the synthesis of a broad spectrum of analogs, these techniques are accelerating the identification of new drug candidates with improved efficacy and safety profiles. beilstein-journals.orgnih.gov

Computational Chemistry and In Silico Drug Design Applications

Computational chemistry and in silico drug design have become indispensable tools in modern drug discovery, and their application to the development of this compound-based therapeutics is a rapidly growing area of research. These computational approaches provide valuable insights into the interactions between small molecules and their biological targets, thereby guiding the design of more effective drugs.

A variety of computational techniques are being employed to rationalize the design and predict the activity of novel analogs. Virtual screening, for example, allows for the rapid computational assessment of large compound libraries to identify potential hits that are likely to bind to a specific target. nih.govnih.govresearchgate.net Molecular docking studies provide detailed information about the binding modes of these potential hits, helping to elucidate the key interactions that drive biological activity. amazonaws.comnih.govjournaljpri.com

Furthermore, pharmacophore modeling is used to define the essential three-dimensional arrangement of chemical features required for a molecule to be active at a particular target. nih.gov Quantitative structure-activity relationship (QSAR) studies are also employed to develop mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These in silico methods not only accelerate the drug discovery process but also reduce the costs associated with experimental screening. mdpi.comyoutube.com

Q & A

Q. What are the common synthetic routes for Methyl-(tetrahydropyran-4-ylmethyl)amine, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via reductive amination of tetrahydropyran-4-carbaldehyde with methylamine, using reducing agents like sodium cyanoborohydride (NaBH3CN) under mild acidic conditions (pH 4–6). Alternatively, hydride reduction of the corresponding nitrile intermediate (e.g., using LiAlH4 in methyl tert-butyl ether (MTBE)) can yield the amine, as demonstrated in a 2021 patent synthesis (46% yield after 2 hours at 40°C) . Reaction temperature, solvent choice (e.g., MTBE vs. THF), and stoichiometry of LiAlH4 significantly affect purity and yield. For example, excess LiAlH4 may lead to over-reduction or side-product formation, necessitating careful quenching protocols .

Q. What safety precautions are critical when handling this compound?

Methodological Answer: Due to its potential reactivity and amine functionality, researchers must:

Q. How can basic physicochemical properties of this compound be characterized?

Methodological Answer: Key properties include:

- Boiling point : 75–76°C (empirical data from distillation under reduced pressure) .

- Molecular weight : 115.2 g/mol (confirmed via high-resolution mass spectrometry) .

- Polarity : Assessed by HPLC retention times using C18 columns and acetonitrile/water gradients.

Advanced Research Questions

Q. How can synthetic by-products be identified and mitigated during scale-up?

Methodological Answer: By-products often arise from incomplete reduction (e.g., residual nitriles) or N-alkylation side reactions. To address this:

- Employ LC-MS or GC-MS to detect impurities at ppm levels. For example, trace aldehydes can be identified via derivatization with 2,4-dinitrophenylhydrazine (DNPH) .

- Optimize reaction time and temperature : Prolonged heating (>4 hours) with LiAlH4 may degrade the product, while shorter durations (2 hours) minimize decomposition .

- Use scavenging agents like silica gel or activated carbon during workup to adsorb polar impurities.

Q. What advanced analytical techniques resolve contradictions in reported spectral data for this compound?

Methodological Answer: Discrepancies in NMR or IR spectra may stem from solvent effects or hydration states. To standardize

- Acquire <sup>13</sup>C NMR in deuterated DMSO to confirm the absence of solvent peaks overlapping with the tetrahydropyran ring signals (δ 20–70 ppm).

- Compare FT-IR spectra under anhydrous conditions: The primary amine stretch (νN-H) at ~3350 cm<sup>−1</sup> should be absent, confirming secondary amine formation .

- Cross-validate with X-ray crystallography if single crystals are obtainable, as done for structurally similar piperidine derivatives .

Q. How does this compound interact with biological targets in proteomics studies?

Methodological Answer: While its specific mechanisms are under investigation, the compound’s tertiary amine and lipophilic tetrahydropyran moiety suggest:

- Membrane permeability : Predicted logP ~1.2 (via computational tools like MarvinSketch) enables crossing blood-brain barrier models.

- Protein binding : Screen against kinase or GPCR targets using surface plasmon resonance (SPR) or fluorescence polarization assays. For example, analogs have shown affinity for dopamine receptors in competitive binding studies (Ki values in µM range) .

- Metabolic stability : Assess hepatic clearance using human liver microsomes (HLM) with LC-MS/MS quantification of parent compound depletion .

Q. What strategies improve enantiomeric purity when synthesizing chiral derivatives of this amine?

Methodological Answer: Chiral resolution can be achieved via:

- Chiral auxiliaries : Use (R)- or (S)-phenethylamine in reductive amination to induce asymmetry, followed by HPLC separation with chiral columns (e.g., Chiralpak AD-H).

- Enzymatic resolution : Lipase-catalyzed acetylation of the amine selectively modifies one enantiomer, enabling separation .

- Dynamic kinetic resolution : Employ palladium catalysts in hydrogenation to bias stereochemistry during nitrile reduction .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?

Methodological Answer: Discrepancies may arise from varying experimental setups. To reconcile:

- Conduct accelerated stability studies at pH 1–3 (simulating gastric fluid) and pH 7.4 (physiological buffer) at 40°C for 14 days. Monitor degradation via UPLC-UV at 254 nm.

- Identify degradation products (e.g., tetrahydropyran ring-opening products) using HR-MS/MS. For instance, acidic hydrolysis of the amine may yield 4-(aminomethyl)tetrahydropyran-4-ol, detectable as a m/z 132.1 [M+H]<sup>+</sup> ion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products